Technical Dossier: 1-(4-Bromophenyl)-4-methoxybutan-1-one
Technical Dossier: 1-(4-Bromophenyl)-4-methoxybutan-1-one
Topic: 1-(4-Bromophenyl)-4-methoxybutan-1-one Content Type: Technical Dossier & Synthesis Guide Audience: Pharmaceutical Researchers, Process Chemists, and API Developers.
CAS Number: 71434-09-8 Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.13 g/mol
Executive Summary
1-(4-Bromophenyl)-4-methoxybutan-1-one is a bifunctional aromatic building block characterized by a para-substituted bromine moiety and a distal methoxy ether on a butyryl chain. Its structural utility lies in its dual reactivity: the aryl bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ketone offers a site for enantioselective reduction or Grignard addition.
This compound is frequently employed as a "linker scaffold" in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and neuroactive butyrophenone analogs , where precise spacing between the aryl core and the polar ether functionality is critical for pharmacophore binding.
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid or oil | Low melting point solid (approx. 30–35 °C); often handled as a melt. |
| Boiling Point | ~145–150 °C at 0.5 mmHg | High vacuum required for distillation to prevent thermal degradation. |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Sparingly soluble in hexanes; insoluble in water. |
| Stability | Stable under ambient conditions | Avoid prolonged exposure to Lewis acids which may cleave the methyl ether. |
| Reactivity | Aryl Bromide (C-Br), Ketone (C=O) | Compatible with standard bases (K₂CO₃, Cs₂CO₃) used in coupling reactions. |
Synthetic Architecture
While direct Friedel-Crafts acylation using 4-methoxybutyryl chloride is theoretically possible, it is operationally hazardous due to the instability of the acyl chloride (prone to lactonization). The industry-standard protocol utilizes a robust two-step sequence via a chloro-intermediate. This method offers superior atom economy and impurity control.
Step 1: Friedel-Crafts Acylation
Reaction: Bromobenzene + 4-Chlorobutyryl chloride
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
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Critical Process Parameter (CPP): Temperature must be maintained <10 °C during addition to prevent ortho-isomer formation and polymerization of the alkyl chain.
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)
Reaction: 1-(4-Bromophenyl)-4-chlorobutan-1-one + NaOMe
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Reagent: Sodium Methoxide (30% in Methanol).
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Solvent: Methanol (reflux).
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Mechanism: S
2 displacement of the primary alkyl chloride. -
CPP: The reaction requires anhydrous conditions to prevent hydrolysis of the alkyl chloride to the alcohol (4-hydroxy analog), which is a difficult-to-remove impurity.
Mechanistic Visualization (Synthesis Pathway)
The following diagram illustrates the industrial synthesis workflow, highlighting the intermediate isolation and the specific transformation logic.
Figure 1: Stepwise synthesis pathway from Bromobenzene to the target ether, highlighting critical control points.
Detailed Experimental Protocol
Step 1: Preparation of the Chloro-Intermediate
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Setup: Charge a dry reactor with Aluminum Chloride (1.1 eq) and DCM (5 vol) under nitrogen. Cool to 0–5 °C.
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Addition: Add 4-Chlorobutyryl chloride (1.05 eq) dropwise, maintaining temperature <10 °C. Stir for 30 min to form the acylium complex.
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Acylation: Add Bromobenzene (1.0 eq) dropwise over 1 hour. The reaction is exothermic; strict temperature control is vital to ensure para-selectivity.
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Quench: Pour the reaction mixture slowly into ice-water/HCl. Separate the organic layer, wash with brine, and dry over MgSO₄.
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Isolation: Concentrate in vacuo. The intermediate (CAS 4559-96-0) typically crystallizes upon standing (mp 50–55 °C).
Step 2: Methoxylation to Final Product
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Reaction: Dissolve the chloro-intermediate (from Step 1) in Methanol (10 vol) .
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Reagent: Add Sodium Methoxide (1.2 eq, 30% solution in MeOH) .
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Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by HPLC for the disappearance of the chloro-starting material.
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Note: If the reaction stalls, add catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ.
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Workup: Cool to room temperature. Neutralize with dilute acetic acid (to pH 7). Evaporate methanol.
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Extraction: Resuspend residue in Ethyl Acetate and water. Wash organic layer with water to remove salts.
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Purification: If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1) or high-vacuum distillation.
Quality Control & Analytics
To validate the identity and purity of CAS 71434-09-8, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
- 7.82 (d, 2H, Ar-H ortho to C=O) – Diagnostic of para-substitution.
- 7.60 (d, 2H, Ar-H ortho to Br).
- 3.45 (t, 2H, -CH₂-O-) – Shifted downfield due to oxygen.
- 3.33 (s, 3H, -OCH₃) – Sharp singlet, confirms methylation.
- 3.05 (t, 2H, -C(=O)-CH₂-).
- 2.00 (m, 2H, central -CH₂-).
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HPLC Purity: >98.0% (a/a).
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Key Impurity: 1-(4-Bromophenyl)-4-chlorobutan-1-one (Starting Material) – RRT ~1.2.
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Key Impurity: 1-(4-Bromophenyl)-4-hydroxybutan-1-one (Hydrolysis product) – RRT ~0.8.
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References
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Vertex AI Search. (2025). CAS Identification and Synonyms for 1-(4-Bromophenyl)-4-methoxybutan-1-one. Retrieved from and .
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Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Bromo-4'-chlorobutyrophenone. Retrieved from .
- Organic Syntheses. (1940). Preparation of p-Bromoacetophenone via Friedel-Crafts Acylation (Analogous Methodology). Org. Synth. 1940, 20, 11.
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BLD Pharm. (2025). Catalog Entry: 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8).[3][4] Retrieved from .
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National Institutes of Health. (2025). PubChem Compound Summary for CAS 4559-96-0 (Chloro-intermediate). Retrieved from .[5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. 1284448-67-4|Isopropyl 4-(4-bromophenyl)-4-oxobutanoate|BLD Pharm [bldpharm.com]
- 4. 33170-68-2|1,3-Bis(4-bromophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]
- 5. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
